molecular formula C20H18FNO3 B2489381 1'-(2-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-84-9

1'-(2-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2489381
CAS No.: 877810-84-9
M. Wt: 339.366
InChI Key: AZHXVTIAEFPGIZ-UHFFFAOYSA-N
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Description

1’-(2-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a spirocyclic compound that features a unique structural motif combining a chroman ring with a piperidine ring

Preparation Methods

The synthesis of 1’-(2-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves the reaction of 2-fluorobenzoyl chloride with a suitable chroman derivative under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spirocyclic structure. Industrial production methods may involve the use of catalysts and optimized reaction conditions to improve yield and selectivity .

Chemical Reactions Analysis

1’-(2-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:

Scientific Research Applications

1’-(2-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-(2-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application being studied .

Comparison with Similar Compounds

1’-(2-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one can be compared with other spirocyclic compounds, such as spirooxindoles and spirobenzofurans. These compounds share similar structural features but differ in their chemical properties and biological activities. The presence of the fluorobenzoyl group in 1’-(2-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one imparts unique reactivity and potential biological activity, distinguishing it from other spirocyclic compounds .

Properties

IUPAC Name

1'-(2-fluorobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3/c21-16-7-3-1-5-14(16)19(24)22-11-9-20(10-12-22)13-17(23)15-6-2-4-8-18(15)25-20/h1-8H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHXVTIAEFPGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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